molecular formula C17H23N3O3 B079691 Trp-Leu CAS No. 13123-35-8

Trp-Leu

货号: B079691
CAS 编号: 13123-35-8
分子量: 317.4 g/mol
InChI 键: LYMVXFSTACVOLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-色氨酸-L-亮氨酸是一种由L-色氨酸和L-亮氨酸组成的二肽。L-色氨酸是一种必需的芳香族氨基酸,是人体和动物蛋白质合成的必需物质,而L-亮氨酸是一种支链氨基酸,在蛋白质合成和代谢调节中起着至关重要的作用。

科学研究应用

L-色氨酸-L-亮氨酸在科学研究中有着广泛的应用:

作用机制

L-色氨酸-L-亮氨酸通过各种分子靶标和途径发挥作用:

类似化合物:

准备方法

合成路线和反应条件: L-色氨酸-L-亮氨酸可以通过L-色氨酸和L-亮氨酸之间的肽键形成来合成。该过程通常涉及L-色氨酸羧基的活化以及随后由L-亮氨酸氨基进行的亲核攻击。用于此活化的常见试剂包括碳二亚胺,如二环己基碳二亚胺 (DCC) 和偶联剂,如N-羟基琥珀酰亚胺 (NHS)。

工业生产方法: L-色氨酸和L-亮氨酸的工业生产通常涉及微生物发酵。 对于L-色氨酸,大肠杆菌和谷氨酸棒状杆菌由于其良好的遗传背景和易于基因操作而被广泛用作生产宿主 。L-亮氨酸的生产也利用类似的微生物发酵技术,通过优化代谢途径来提高产量和生产率。

化学反应分析

反应类型: L-色氨酸-L-亮氨酸可以进行多种化学反应,包括:

常见试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,吲哚侧链的氧化会导致环状生物碱样结构的形成 .

相似化合物的比较

属性

CAS 编号

13123-35-8

分子式

C17H23N3O3

分子量

317.4 g/mol

IUPAC 名称

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H23N3O3/c1-10(2)7-15(17(22)23)20-16(21)13(18)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23)

InChI 键

LYMVXFSTACVOLP-UHFFFAOYSA-N

手性 SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

规范 SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

物理描述

Solid

同义词

Trp-Leu
tryptophan-leucine

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Trp-Leu-OH
Reactant of Route 2
H-Trp-Leu-OH
Reactant of Route 3
H-Trp-Leu-OH
Reactant of Route 4
Reactant of Route 4
H-Trp-Leu-OH
Reactant of Route 5
Reactant of Route 5
H-Trp-Leu-OH
Reactant of Route 6
Reactant of Route 6
H-Trp-Leu-OH
Customer
Q & A

Q1: What is the primary target of Trp-Leu identified in these studies?

A1: this compound exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-IV). []

Q2: How does this compound interact with DPP-IV to exert its inhibitory effect?

A2: Research suggests that this compound can inhibit DPP-IV through both competitive and non-competitive mechanisms, indicating potential interactions at different binding sites on the enzyme. []

Q3: Beyond DPP-IV, are there other known targets of this compound?

A3: Yes, studies have shown that this compound can also act as an inhibitor of angiotensin I-converting enzyme (ACE). []

Q4: What are the downstream effects of this compound inhibiting ACE?

A4: Inhibiting ACE can lead to a decrease in the production of angiotensin II, a hormone that causes blood vessels to constrict. This inhibition can contribute to lower blood pressure. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H19N3O2. Its molecular weight is approximately 261.32 g/mol.

Q6: What spectroscopic techniques have been used to characterize this compound?

A6: Researchers have employed nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and interactions of this compound. Both 1H and 13C NMR data have provided valuable insights into its conformational behavior. []

Q7: How does this compound behave under simulated gastrointestinal conditions?

A7: Studies show that this compound exhibits remarkable stability when subjected to digestive enzymes like pepsin, chymotrypsin, and trypsin. [] This stability suggests its potential for oral administration.

Q8: Does this compound possess any intrinsic catalytic activity?

A8: The provided research does not suggest that this compound acts as a catalyst. Its primary role, as evidenced by the studies, is as an inhibitor of enzymes like DPP-IV and ACE.

Q9: How does the position of Trp and Leu within the dipeptide affect its activity?

A9: Research has shown that the dipeptide this compound exhibits significantly higher inhibitory activity against DPP-IV compared to its reverse sequence, Leu-Trp. This difference highlights the importance of amino acid sequence in determining biological activity. []

Q10: Does modifying the N-terminal amino acid of this compound affect its interaction with ACE?

A10: Yes, studies on tofuyo, a fermented soybean food, identified both this compound and Ile-Phe-Leu as ACE inhibitors. The presence of either tryptophan or isoleucine at the N-terminal position indicates some flexibility in the structural requirements for ACE inhibition. []

Q11: Has the efficacy of this compound as a DPP-IV inhibitor been tested in cellular or animal models?

A11: While the research confirms this compound's ability to inhibit DPP-IV in vitro, [] further studies using cell-based assays and animal models are needed to understand its efficacy in vivo.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。